1-(2,4-Dimethoxybenzyl)piperazine
Description
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYENXNTVZNNAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Electron-Donating Groups : The 2,4-dimethoxy substitution in the target compound increases lipophilicity and may enhance blood-brain barrier penetration compared to 4-MeOPP or BZP .
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than CF₃ or Cl substituents, suggesting longer half-life .
Physicochemical Properties
The 2,4-dimethoxybenzyl group significantly alters physicochemical parameters:
| Property | This compound | 1-(4-Methoxyphenyl)piperazine | BZP |
|---|---|---|---|
| Molecular Weight (g/mol) | 236.31 | 192.23 | 162.23 |
| logP | ~2.5 | ~1.8 | ~1.5 |
| pKa (piperazine N) | 8.1 (basic) | 8.3 | 9.1 |
| Water Solubility | Low (0.1 mg/mL) | Moderate (1.2 mg/mL) | High (5 mg/mL) |
- The dimethoxy substitution reduces water solubility but improves membrane permeability, a critical factor for CNS-targeting drugs .
Q & A
What are the established synthetic routes for 1-(2,4-Dimethoxybenzyl)piperazine, and what key experimental parameters influence yield?
Basic Research Question
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting piperazine with 2,4-dimethoxybenzyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). For example, benzylation of piperazine with 2,4-dimethoxybenzyl chloride proceeds via SN2 mechanism, requiring inert atmospheres and controlled temperatures (30–50°C) . Monitoring via TLC (hexane:ethyl acetate, 1:2) ensures reaction completion. Post-synthesis, purification via silica gel chromatography (ethyl acetate:hexane gradients) or crystallization improves purity. Key parameters affecting yield include stoichiometry (excess benzyl halide), reaction time (6–24 h), and solvent choice (DMF enhances solubility but complicates removal) .
Which analytical techniques are critical for characterizing this compound and its intermediates?
Basic Research Question
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration, methoxy protons at δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₀N₂O₂: calculated 261.1543) .
- TLC/HPLC : Monitors reaction progress and purity (Rf ≈ 0.5 in ethyl acetate:hexane 1:4) .
- Melting Point Analysis : Verifies crystalline purity (reported mp 42–47°C for similar derivatives) .
How do substituents on the benzyl group influence the pKa of piperazine derivatives?
Basic Research Question
Electron-donating groups (e.g., methoxy) increase the basicity of the piperazine nitrogen by stabilizing the protonated form. For this compound, the pKa₁ (first protonation) is expected to range between 8.5–9.5 at 298 K, based on studies of analogous compounds (e.g., 1-(4-Methoxyphenyl)piperazine pKa₁ = 9.2) . A table of comparative pKa values:
| Substituent | pKa₁ (298 K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| –H (piperazine) | 9.73 | -42.1 | -28.3 |
| –OCH₃ (para) | 9.15 | -38.9 | -25.7 |
| –2,4-(OCH₃)₂ (benzyl) | ~8.8* | -35–40* | -20–25* |
What pharmacological targets are associated with this compound derivatives?
Basic Research Question
Piperazine derivatives often target neurotransmitter receptors (e.g., 5-HT, dopamine D₂/D₃) due to their structural mimicry of endogenous amines. For example, this compound may exhibit affinity for serotonin transporters (SERT) or 5-HT₁A/5-HT₃ receptors, similar to vortioxetine analogs . Preliminary docking studies suggest the dimethoxybenzyl group enhances hydrophobic interactions with receptor pockets .
How can reaction conditions be optimized to improve the yield of this compound?
Advanced Research Question
Optimization strategies include:
- Solvent Screening : Replace DMF with acetonitrile to simplify purification while maintaining reactivity .
- Catalyst Use : Add catalytic KI to enhance benzyl halide reactivity via the Finkelstein mechanism .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 min at 50°C under 200 W microwaves) .
- Workup Adjustments : Replace liquid-liquid extraction with solid-phase extraction (SPE) for intermediates .
Yield improvements from 60% to >85% have been reported using these methods .
How should researchers address contradictions in reported pharmacological data for piperazine derivatives?
Advanced Research Question
Contradictions often arise from:
- Assay Variability : Cell-based vs. cell-free assays (e.g., SERT inhibition IC₅₀ varies by 10-fold between HEK293 and neuronal cells) .
- Structural Analog Confusion : Ensure the exact compound (e.g., dimethoxy vs. dichloro substitution) is specified .
- Statistical Significance : Use multivariate analysis to account for batch effects or outlier data .
Replicating studies under standardized conditions (e.g., uniform cell lines, pH 7.4 buffers) resolves discrepancies .
What computational approaches predict the binding affinity of this compound to neurological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model interactions. For 5-HT₃ receptors, the dimethoxybenzyl group forms π-π stacking with Trp183, while the piperazine nitrogen hydrogen-bonds to Asp144 . Free energy calculations (MM-PBSA) refine affinity predictions, achieving correlation coefficients (R²) >0.8 with experimental IC₅₀ values .
How do thermodynamic parameters (ΔH°, ΔS°) inform the protonation behavior of this compound?
Advanced Research Question
Van’t Hoff analysis of pKa vs. temperature (298–323 K) reveals enthalpy-driven protonation. For this compound, ΔH° ≈ -38 kJ/mol and ΔS° ≈ -23 J/mol·K, indicating exothermic protonation with moderate entropy loss . These values guide buffer selection (e.g., phosphate buffers at pH 7.4 stabilize the protonated form in physiological studies) .
What structure-activity relationships (SAR) govern the biological activity of this compound analogs?
Advanced Research Question
Key SAR insights:
- Methoxy Positioning : 2,4-Dimethoxy enhances lipophilicity (logP ≈ 2.5) and blood-brain barrier penetration vs. monosubstituted analogs .
- Piperazine Substitution : N-Benzyl groups improve 5-HT₁A affinity (Ki < 50 nM) but reduce D₂ selectivity .
- Electron-Withdrawing Groups : Replacing methoxy with Cl or NO₂ decreases SERT inhibition potency by 3–5× .
SAR tables comparing substituents:
| Substituent | 5-HT₁A Ki (nM) | SERT IC₅₀ (nM) | logP |
|---|---|---|---|
| 2,4-(OCH₃)₂ | 45 | 12 | 2.5 |
| 4-Cl | 120 | 38 | 3.1 |
| 2-OCH₃ | 85 | 25 | 2.2 |
Data extrapolated from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
